Lipophilicity Shift: Impact on Permeability
The gem-dimethyl substitution at the α-position of the propanoate chain produces a measurable increase in calculated lipophilicity. The target compound (CAS 1506347-15-4) has a computed XLogP3 of 0.66 and an experimentally corroborated LogP of approximately 0.66 [1]. In contrast, the non-gem-dimethyl analog methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate (CAS 1342251-94-8) has a computed LogP of 0.03 . This represents a ~0.6 log unit increase, corresponding to roughly a 4-fold higher theoretical partition coefficient for the gem-dimethyl compound. The molecular weight increase (197.23 vs. 169.18 g/mol) and the additional rotatable bonds conferred by the dimethyl group further differentiate chromatographic behavior and passive membrane permeability predictions [1].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.66 (predicted); MW = 197.23 g/mol; TPSA = 70.1 Ų |
| Comparator Or Baseline | Methyl 3-(3-amino-1H-pyrazol-1-yl)propanoate (CAS 1342251-94-8): LogP = 0.03 (computed); MW = 169.18 g/mol |
| Quantified Difference | ΔLogP ≈ +0.63 log units (~4× higher partition coefficient); ΔMW = +28.05 g/mol |
| Conditions | Computational prediction (XLogP3 / ACD/LogP); cross-vendor comparison of independently measured and computed values |
Why This Matters
A 0.6 log unit LogP shift is sufficient to alter C18 reversed-phase HPLC retention times by several minutes under typical gradient conditions and can meaningfully change predicted gastrointestinal absorption and blood-brain barrier penetration in early-stage drug design, directly influencing whether the compound is suitable for a CNS or peripheral target program.
- [1] Kuujia.com. CAS 1506347-15-4: Computed Descriptors — XLogP3 = 0.6, TPSA = 70.1 Ų, MW = 197.23. Accessed 2026. View Source
